Cyclopentyl azide molecular weight and structure
Cyclopentyl azide molecular weight and structure
An In-depth Technical Guide to Cyclopentyl Azide: Synthesis, Properties, and Applications
Abstract
Cyclopentyl azide (C₅H₉N₃) is a pivotal organic azide that serves as a versatile and highly reactive building block in modern synthetic chemistry. Its compact carbocyclic framework and energetic azide functional group make it an indispensable reagent for introducing the cyclopentyl moiety and for constructing complex nitrogen-containing heterocycles. This guide provides a comprehensive overview of the core molecular attributes, synthesis, and key applications of cyclopentyl azide, with a particular focus on its role in 1,3-dipolar cycloaddition reactions. Detailed experimental protocols and safety considerations are presented to equip researchers, scientists, and drug development professionals with the practical knowledge required for its effective use.
Core Molecular Attributes
A thorough understanding of cyclopentyl azide's fundamental properties is essential for its successful application in synthesis.
Chemical Structure
Cyclopentyl azide consists of a five-membered aliphatic ring, the cyclopentyl group, covalently bonded to a linear tri-nitrogen azide moiety (-N₃). The azide group is a pseudohalogen and imparts significant reactivity to the otherwise stable carbocycle. The IUPAC name for this compound is azidocyclopentane.[1]
Caption: Molecular structure of Cyclopentyl Azide.
Physicochemical Properties
The quantitative properties of cyclopentyl azide are summarized below. These data are critical for reaction planning, purification, and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₅H₉N₃ | [1] |
| Molecular Weight | 111.15 g/mol | [1] |
| Exact Mass | 111.1451 g/mol | [2] |
| CAS Number | 33670-50-7 | [1] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Canonical SMILES | C1CCC(C1)N=[N+]=[N-] | [1] |
| InChIKey | SSJIACUDWJVGLB-UHFFFAOYSA-N | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
Synthesis of Cyclopentyl Azide
The preparation of cyclopentyl azide is readily achievable through several established synthetic routes. The choice of method often depends on the availability of starting materials, scale, and desired purity.
Nucleophilic Substitution (Sₙ2) Pathway
The most direct and widely used method for synthesizing cyclopentyl azide is the nucleophilic substitution of a cyclopentyl halide with an azide salt.[3]
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Causality of Experimental Choice: This Sₙ2 reaction is typically performed with bromocyclopentane or iodocyclopentane as the substrate because bromide and iodide are excellent leaving groups, facilitating a higher reaction rate and yield compared to chloride. Sodium azide (NaN₃) is the most common azide source due to its availability and solubility in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These solvents are chosen because they effectively solvate the cation (Na⁺) while leaving the azide anion (N₃⁻) relatively "bare" and highly nucleophilic, thus accelerating the reaction.[3]
Caption: General workflow for the Sₙ2 synthesis of cyclopentyl azide.
Azidation via Hydroboration of Cyclopentene
An alternative strategy involves the hydroboration of cyclopentene followed by reaction with an azide source.
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Mechanistic Insight: In this approach, cyclopentene is first treated with a borane reagent (e.g., BH₃·THF) to form a trialkylborane intermediate. This organoborane then reacts with lead(IV) acetate azide, which serves as the azide donor, to yield cyclopentyl azide.[4] This method is particularly useful for converting an alkene directly to an azide, bypassing the need for a halide intermediate.
Key Chemical Reactivity and Applications
The azide functional group dominates the chemical reactivity of cyclopentyl azide, making it a powerful tool for constructing nitrogen-containing molecules.
1,3-Dipolar Cycloaddition: The Cornerstone of "Click Chemistry"
The most prominent application of cyclopentyl azide is its participation in the Huisgen 1,3-dipolar cycloaddition with alkynes to form highly stable 1,2,3-triazole rings.[5] This transformation is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.
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Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common variant, valued for its exceptional efficiency and regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer.[5] The reaction is typically catalyzed by a copper(I) source, often generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate.[6]
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Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): For the synthesis of the alternative 1,5-disubstituted triazole isomer, ruthenium catalysts such as [Cp*RuCl(COD)] are employed. This complementary reactivity provides access to a different regioisomeric product, expanding the synthetic utility of the cycloaddition.[5]
Caption: Pathway of the CuAAC "click" reaction.
Reduction to Cyclopentylamine
Cyclopentyl azide serves as a stable and effective precursor to cyclopentylamine. The azide group can be readily reduced using various methods, such as catalytic hydrogenation (H₂/Pd-C) or the Staudinger reaction (using triphenylphosphine followed by hydrolysis). This transformation is valuable as it provides a route to a primary amine, a key functional group in many pharmaceuticals and agrochemicals.[4]
Experimental Protocol: Synthesis via Nucleophilic Substitution
This protocol describes a self-validating system for the laboratory-scale synthesis of cyclopentyl azide from bromocyclopentane.
Materials:
-
Bromocyclopentane (1.0 equiv)
-
Sodium Azide (NaN₃) (1.5 equiv)
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Anhydrous Dimethylformamide (DMF)
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Diethyl ether
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Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve sodium azide (1.5 equiv) in anhydrous DMF.
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Addition of Substrate: Add bromocyclopentane (1.0 equiv) to the stirred suspension at room temperature.
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Reaction: Heat the reaction mixture to 70 °C and maintain this temperature for 12-18 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
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Workup - Quenching: After cooling the reaction to room temperature, carefully pour the mixture into a separatory funnel containing an equal volume of cold water.
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Workup - Extraction: Extract the aqueous layer three times with diethyl ether.
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Workup - Washing: Combine the organic extracts and wash them sequentially with saturated aqueous sodium bicarbonate solution and then with brine. This step removes residual DMF and inorganic salts.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Caution: Do not heat the crude azide to high temperatures.
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Purification: Purify the resulting crude oil by vacuum distillation or flash column chromatography on silica gel to afford pure cyclopentyl azide.
Safety and Handling
Organic azides, particularly those of low molecular weight, are energetic compounds and must be handled with appropriate caution.
-
Thermal Stability: Cyclopentyl azide can decompose exothermically, and potentially explosively, upon heating to high temperatures or under mechanical shock. Avoid heating the neat compound above 100 °C.
-
Personal Protective Equipment (PPE): Always handle cyclopentyl azide in a well-ventilated chemical fume hood.[7] Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[7]
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Storage: Store in a tightly sealed container in a cool, well-ventilated area away from heat, sparks, and open flames.[8]
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Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids, which can lead to violent decomposition.
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Disposal: Dispose of waste in accordance with all local, regional, and national regulations for hazardous materials.[8]
Conclusion
Cyclopentyl azide is a fundamentally important reagent whose simple structure belies its synthetic power. Its straightforward preparation and the exceptional reliability of its participation in 1,3-dipolar cycloadditions have cemented its role as a key building block in fields ranging from medicinal chemistry to materials science. By understanding its core properties, synthetic routes, and reactivity, researchers can confidently leverage this versatile molecule to accelerate discovery and innovation.
References
-
LookChem. Cas 33670-50-7,Azidocyclopentane. [Link]
-
National Center for Biotechnology Information. Azidocyclopentane - PubChem. [Link]
-
National Center for Biotechnology Information. Cyclopentane, azido- - PubChem. [Link]
-
National Institute of Standards and Technology. Azidocyclopentane - NIST Chemistry WebBook. [Link]
-
Airgas. SAFETY DATA SHEET - Cyclopentane. [Link]
Sources
- 1. Azidocyclopentane | C5H9N3 | CID 141819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Azidocyclopentane [webbook.nist.gov]
- 3. Azidocyclohexane | 19573-22-9 | Benchchem [benchchem.com]
- 4. lookchem.com [lookchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. macrocyclics.com [macrocyclics.com]
- 8. airgas.com [airgas.com]
